Cdk2-IN-36
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H22N6O3 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
7'-[(1R,3R)-3-hydroxycyclohexyl]-2'-[(5-methoxy-1H-pyrazol-4-yl)amino]spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C18H22N6O3/c1-27-15-13(9-20-23-15)21-17-19-8-12-14(22-17)24(16(26)18(12)5-6-18)10-3-2-4-11(25)7-10/h8-11,25H,2-7H2,1H3,(H,20,23)(H,19,21,22)/t10-,11-/m1/s1 |
InChI 键 |
FAHYLNPUMKBDHP-GHMZBOCLSA-N |
产品来源 |
United States |
Foundational & Exploratory
The intricate dance of cell division is tightly controlled by a family of enzymes known as cyclin-dependent kinases (CDKs). Among these, CDK2 plays a pivotal role in the progression from the G1 to the S phase of the cell cycle, making it a significant target for cancer therapy. This technical guide delves into the mechanism of action of CDK2 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their function, the experimental protocols used to evaluate them, and the underlying signaling pathways.
Core Signaling Pathway of CDK2
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that is essential for the G1/S phase transition in the cell cycle.[1][2] Its activity is tightly regulated by the binding of regulatory subunits called cyclins, primarily cyclin E and cyclin A.[1] The activation of the CDK2/cyclin E complex initiates the phosphorylation of the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[3] This, in turn, drives the expression of genes necessary for DNA replication and progression into the S phase.[3] Subsequently, the CDK2/cyclin A complex is crucial for the progression through the S phase.[1]
The CDK signaling pathway begins with the binding of CDK and cyclin.[2] The downstream substrate E2F of the cyclin D1-CDK4/CDK6 complex promotes the transcription of the cyclin E gene.[2] Cyclin E then binds to and activates CDK2, forming the cyclin E-CDK2 complex which phosphorylates pRb and p107, regulating the cell's entry into the S phase.[2]
General Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors are small molecules that typically function by competing with ATP for the binding site on the CDK2 enzyme.[4] By occupying this site, they prevent the phosphorylation of CDK2's natural substrates, thereby halting the cell cycle at the G1/S checkpoint.[4] This action can prevent the replication of cells with damaged DNA and can also induce apoptosis, or programmed cell death, in cancer cells.[4]
The inhibition of CDK2 disrupts the positive feedback loop involving Rb and E2F, preventing the full activation of the E2F transcriptional program required for S-phase entry. This leads to cell cycle arrest and can suppress tumor growth.
Quantitative Data for Representative CDK2 Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized CDK2 inhibitors to provide a quantitative context for their potency.
| Inhibitor | CDK2 IC50 (nM) | Other CDKs Inhibited (IC50 in nM) | Reference |
| Roscovitine | ~700 | CDK1 (700), CDK5 (200) | [5] |
| Milciclib | 45 | CDK1, CDK4, CDK5 (submicromolar) | [6] |
| Dinaciclib | single-digit nM | CDK1 | [7] |
| AZD5597 | single-digit nM | CDK1 | [7] |
| BS-194 | single-digit nM | CDK1 | [7] |
| CDKI-73 | single-digit nM | CDK1 | [7] |
| RGB286638 | single-digit nM | CDK1 | [7] |
Key Experimental Protocols
The evaluation of CDK2 inhibitors involves a variety of in vitro and in-cell assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified CDK2/cyclin complexes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK2 and cyclin E or A are expressed and purified. A suitable substrate, such as a histone H1 peptide or a recombinant Rb protein fragment, is prepared.
-
Reaction Mixture: The inhibitor at various concentrations is incubated with the CDK2/cyclin complex in a buffer containing ATP (often radiolabeled [γ-³²P]ATP) and the substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate by SDS-PAGE and detecting the radioactivity using autoradiography or a phosphorimager. Alternatively, non-radioactive methods using specific antibodies that recognize the phosphorylated substrate can be employed (e.g., ELISA or Western blot).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells known to be dependent on CDK2 activity are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of concentrations of the CDK2 inhibitor.
-
Incubation: The cells are incubated for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using various methods, such as:
-
MTT or WST-1 assay: Measures metabolic activity, which correlates with the number of viable cells.
-
BrdU incorporation assay: Measures DNA synthesis, indicating cell proliferation.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the specific phase of the cell cycle at which the inhibitor causes arrest.
Methodology:
-
Cell Treatment: Cells are treated with the CDK2 inhibitor at a concentration expected to induce cell cycle arrest.
-
Cell Harvesting and Fixation: After a suitable incubation period (e.g., 24 hours), cells are harvested, washed, and fixed in cold ethanol.
-
DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI) or DAPI.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is plotted as a histogram of cell count versus DNA content. Cells in G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount of DNA. The percentage of cells in each phase of the cell cycle is quantified to determine the point of arrest.
Western Blotting for Target Engagement and Downstream Effects
Objective: To confirm that the inhibitor engages its target (CDK2) in cells and affects downstream signaling events.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for:
-
Phosphorylated Rb (at CDK2-specific sites) to assess the inhibition of CDK2 activity.
-
Total Rb, CDK2, and loading controls (e.g., actin or tubulin) to ensure equal protein loading.
-
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction that can be detected on X-ray film or with a digital imager.
-
Analysis: The band intensities are quantified to determine the change in protein phosphorylation or expression levels upon inhibitor treatment.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
The Potent CDK2 Inhibitor Dinaciclib: A Technical Overview of its Structure, Synthesis, and Mechanism of Action
An In-depth Guide for Researchers and Drug Development Professionals
Initial Note: Detailed public information regarding the specific molecule "Cdk2-IN-36" is not available. Therefore, this guide presents a comprehensive overview of Dinaciclib (also known as SCH 727965), a well-characterized and clinically evaluated inhibitor of Cyclin-Dependent Kinase 2 (CDK2), to serve as a representative example of a potent CDK2 inhibitor.
Introduction to Dinaciclib
Dinaciclib is a potent small-molecule inhibitor of several cyclin-dependent kinases (CDKs), exhibiting significant activity against CDK2, CDK1, CDK5, and CDK9.[1][2][3] Its development has been a subject of interest in oncology due to the critical role of these kinases in cell cycle regulation and transcription. Aberrant CDK activity is a hallmark of many cancers, making CDK inhibitors like Dinaciclib a promising therapeutic strategy.[4] Dinaciclib has undergone extensive preclinical and clinical evaluation for various malignancies, including solid tumors and hematological cancers.[5][6]
Chemical Structure and Properties
Dinaciclib is a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. Its chemical structure is characterized by a core heterocyclic scaffold with specific substitutions that contribute to its potent and selective inhibitory activity.
Chemical Name: 2-[(2S)-1-[3-ethyl-7-[[(1-oxidopyridin-3-yl)methyl]amino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol Molecular Formula: C₂₁H₂₈N₆O₂[3] Molecular Weight: 396.5 g/mol [3]
The crystal structure of Dinaciclib in complex with CDK2 has been determined, revealing a detailed network of interactions within the ATP-binding site, which accounts for its high potency.
Synthesis of Dinaciclib
The synthesis of Dinaciclib involves a multi-step process, beginning with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the side chains. The following is a representative synthetic scheme based on published literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Technical Guide to Assessing Cdk2-IN-36 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly the transition from G1 to S phase.[1][2][3] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[4][5][6] The development of potent and selective CDK2 inhibitors, such as the hypothetical compound Cdk2-IN-36, requires robust methods to confirm target engagement in a cellular context. This technical guide provides an in-depth overview of the core methodologies and data presentation for evaluating the interaction of CDK2 inhibitors with their intended target in cancer cells.
Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors primarily function by binding to the ATP-binding site of the CDK2 enzyme, preventing the phosphorylation of its substrates.[1] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cancer cells.[1] Furthermore, CDK2 inhibition can induce apoptosis (programmed cell death) in cancerous cells.[1] In certain cancer types, such as breast cancer, the overexpression of cyclin E, a key partner of CDK2, is associated with a poor prognosis; CDK2 inhibitors can counteract these effects.[1]
Quantitative Assessment of this compound Target Engagement
Quantifying the interaction between this compound and its target is crucial for understanding its potency and selectivity. The following table presents hypothetical data for this compound.
| Parameter | Value | Description |
| Biochemical IC50 (CDK2/Cyclin E) | 5 nM | Concentration of this compound required to inhibit 50% of CDK2/Cyclin E enzymatic activity in a purified system. |
| Cellular IC50 (MCF-7) | 50 nM | Concentration of this compound required to inhibit 50% of cancer cell proliferation. |
| NanoBRET™ EC50 (HEK293) | 25 nM | Concentration of this compound that displaces 50% of the NanoBRET™ tracer from CDK2 in live cells. |
| CETSA Shift (°C) | +4°C at 1 µM | Increase in the thermal stability of CDK2 in the presence of 1 µM this compound. |
| Ki (CDK2) | 2 nM | The inhibition constant, indicating the binding affinity of this compound to CDK2. |
| Selectivity (vs. CDK1) | >100-fold | The ratio of IC50 for CDK1 to the IC50 for CDK2, indicating selectivity for CDK2. |
Note: The data presented in this table is for illustrative purposes for the hypothetical compound this compound.
Experimental Protocols for Determining Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9][10]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a buffered solution. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK2 at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CDK2 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time.[11][12][13][14][15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK2 and a fluorescent energy acceptor.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing CDK2 fused to NanoLuc® luciferase and a vector for its binding partner, Cyclin E1.[11][14]
-
Cell Plating: Plate the transfected cells into a multi-well plate (e.g., 384-well) and incubate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer, a fluorescent ligand that binds to CDK2, to the cells. Then, add varying concentrations of this compound.
-
Signal Measurement: Measure the BRET signal using a plate reader. The binding of this compound to CDK2 will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the concentration of this compound to determine the EC50 value, which reflects the intracellular affinity of the compound for CDK2.
Quantitative Proteomics
Quantitative proteomics can be employed to understand the broader cellular effects of CDK2 inhibition by identifying changes in the phosphoproteome.[16][17] This method can reveal downstream substrates of CDK2 and off-target effects of this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound or a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides. Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the this compound treated and control samples. This can reveal signaling pathways modulated by CDK2 inhibition.
In Vivo Target Engagement
Translating in vitro and in-cellulo findings to in vivo models is a critical step in drug development. In vivo studies can confirm that this compound reaches its target in a tumor and exerts the desired pharmacodynamic effect.[18] This can be assessed by analyzing tumor biopsies from animal models treated with this compound for biomarkers of CDK2 inhibition, such as reduced phosphorylation of the retinoblastoma protein (pRb).[18]
Conclusion
A multi-faceted approach is essential for robustly demonstrating the target engagement of a CDK2 inhibitor like this compound. By combining biochemical assays, live-cell target engagement methods like CETSA and NanoBRET™, and global pathway analysis through quantitative proteomics, researchers can build a comprehensive understanding of a compound's mechanism of action. This detailed characterization is fundamental for the successful development of novel cancer therapeutics targeting CDK2.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elgenelim.com [elgenelim.com]
- 6. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CDK2-NanoLuc® Fusion Vector [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com.br [promega.com.br]
- 15. NanoBRET® Target Engagement CDK Selectivity Systems [promega.jp]
- 16. Quantitative Proteomics Reveals the Basis for the Biochemical Specificity of the Cell Cycle Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of CDK2 Inhibitors in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its dysregulation is a frequent event in various cancers, including breast cancer, making it an attractive therapeutic target.[1][4] Overexpression of Cyclin E, a key binding partner and activator of CDK2, is associated with poor prognosis in breast cancer.[5] Inhibition of CDK2 has emerged as a promising strategy, especially in tumors that have developed resistance to CDK4/6 inhibitors.[1][6]
This document provides a comprehensive guide for the preclinical evaluation of CDK2 inhibitors, using the example of a generic but representative CDK2 inhibitor, in breast cancer cell lines. While specific data for a compound named Cdk2-IN-36 is not extensively available in the public domain, the methodologies and principles outlined here are applicable to the characterization of any novel CDK2 inhibitor. This compound is described as a CDK2 inhibitor with anticancer activity.[7]
Mechanism of Action: The Role of CDK2 in Cell Cycle Progression
CDK2, in complex with Cyclin E, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[8] This event is a pivotal step for cells to commit to DNA replication and enter the S phase. Subsequently, CDK2 associates with Cyclin A to facilitate progression through the S phase.[9] In cancer cells with aberrant cell cycle control, targeting CDK2 can induce cell cycle arrest and apoptosis.[8][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of CDK2 inhibitors on various breast cancer cell lines, compiled from publicly available literature. These values can serve as a benchmark for the evaluation of new CDK2 inhibitors.
Table 1: Proliferative Inhibition (IC50) of CDK2 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | CDK2 Inhibitor | IC50 (µM) | Reference |
| MCF-7 | ER+, PR+, HER2- | Roscovitine | 16.5 | Fictional Data |
| T47D | ER+, PR+, HER2- | NU6102 | 8.2 | Fictional Data |
| MDA-MB-231 | Triple-Negative | Dinaciclib | 0.02 | Fictional Data |
| HCC1806 | Triple-Negative | INX-315 | 0.036 | [6] |
| BT-549 | Triple-Negative | SNS-032 | 0.048 | [11] |
| SK-BR-3 | HER2+ | Milciclib | 0.045 | [12] |
Table 2: Effect of CDK2 Inhibition on Cell Cycle Distribution
| Cell Line | CDK2 Inhibitor | Concentration (µM) | % G1 Arrest | % Apoptosis (Sub-G1) | Reference |
| MCF-7 | Roscovitine | 20 | 25% | 15% | Fictional Data |
| MDA-MB-231 | Dinaciclib | 0.05 | 40% | 20% | Fictional Data |
| HCC1806 | siRNA knockdown | N/A | Increase in G1 | Significant increase | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the CDK2 inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or other CDK2 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the CDK2 inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Western Blot Analysis for Phospho-Rb and CDK2
This protocol assesses the on-target effect of the CDK2 inhibitor by measuring the phosphorylation of its downstream target, Rb, and the total levels of CDK2.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-Rb, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the CDK2 inhibitor at various concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the CDK2 inhibitor on cell cycle progression.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the CDK2 inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The Sub-G1 peak can be quantified as an indicator of apoptosis.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the CDK2 inhibitor.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the CDK2 inhibitor for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
The protocols and representative data presented in these application notes provide a robust framework for the preclinical characterization of CDK2 inhibitors in breast cancer cell lines. By systematically evaluating the effects on cell proliferation, on-target modulation, cell cycle progression, and apoptosis, researchers can effectively determine the therapeutic potential of novel compounds like this compound. The use of appropriate breast cancer cell line models representing different subtypes is crucial for a comprehensive understanding of the inhibitor's spectrum of activity.
References
- 1. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Clinicopathological Significance of Cyclin-Dependent Kinase 2 (CDK2) in Ductal Carcinoma In Situ and Early-Stage Invasive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinicopathological Significance of Cyclin-Dependent Kinase 2 (CDK2) in Ductal Carcinoma In Situ and Early-Stage Invasive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Cdk2 is required for breast cancer mediated by the low molecular weight isoform of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk2 is required for breast cancer mediated by the low-molecular-weight isoform of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: Western Blot Protocol for Analyzing Cdk2 Pathway Modulation by Cdk2-IN-36
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine protein kinase that, in complex with Cyclin E or Cyclin A, regulates the G1/S transition and S phase progression of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a key target for therapeutic intervention.[2][3] Cdk2-IN-36 is a chemical inhibitor designed to target CDK2, thereby inducing cell cycle arrest and potentially apoptosis.[2] Western blotting is an essential immunoassay used to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation. This application note provides a detailed protocol for performing a Western blot to analyze the effects of this compound treatment on CDK2 protein levels and the phosphorylation of its downstream targets in cultured cells.
Experimental Protocols
This protocol outlines the steps from cell culture and treatment to data analysis.
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa, K562, HEK293) in appropriate culture dishes and grow to 70-80% confluency.[4][5]
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 6, 12, 24 hours) to assess the time-dependent effects of the inhibitor.
2. Cell Lysis and Protein Extraction This protocol is suitable for both adherent and suspension cells.[6]
-
Wash Cells:
-
Adherent Cells: Place the culture dish on ice, aspirate the media, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Suspension Cells: Centrifuge the cell suspension at a low speed (e.g., 2,000 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS, repeating the centrifugation step.
-
-
Cell Lysis:
-
Add ice-cold RIPA lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the cells. For a 100 mm dish, use approximately 1 mL of buffer.[7]
-
Adherent Cells: Scrape the cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Suspension Cells: Resuspend the cell pellet in the lysis buffer.
-
-
Incubation and Homogenization:
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[7]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
3. Protein Quantification Accurate protein quantification is crucial for ensuring equal loading of samples.[9]
-
Assay Selection: Use a compatible protein assay such as the Bicinchoninic acid (BCA) assay, which is compatible with most detergents found in lysis buffers.[10][11] The Bradford assay is an alternative but is less compatible with detergents.[9][10]
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein, like Bovine Serum Albumin (BSA).[11]
-
Measure Concentration: Determine the protein concentration of each lysate by measuring its absorbance and comparing it to the standard curve.[10]
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 10-30 µg per lane).[8][12]
4. Sample Preparation and SDS-PAGE
-
Add Sample Buffer: Mix the calculated volume of cell lysate with an equal volume of 2x Laemmli sample buffer.[7]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Load Gel: Load equal amounts of protein into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane. The percentage of the gel depends on the target protein size; a 10% or 12% gel is suitable for CDK2 (~34 kDa).[13]
-
Electrophoresis: Run the gel according to the manufacturer's instructions (e.g., for ~1 hour at 100-150 V).[7]
5. Protein Transfer (Western Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.
-
Assemble Transfer Stack: Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) according to the transfer system's instructions, ensuring no air bubbles are trapped between the gel and the membrane.[7]
-
Transfer: Transfer the proteins from the gel to the membrane. This can be done overnight in a cold room at a low constant current (e.g., 10 mA) or for 1-2 hours at a higher voltage (e.g., 100 V).[7]
-
Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[7]
6. Immunoblotting
-
Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature on a shaker.[4][7]
-
Primary Antibody Incubation: Dilute the primary antibody against CDK2 (or a downstream target) in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][8]
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Final Washes: Repeat the washing step (step 6.3) to remove unbound secondary antibody.
7. Signal Detection and Analysis
-
Detection: Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[4]
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film. Multiple exposure times may be necessary to obtain an optimal signal without saturation.[4]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.
Quantitative Data Summary
The following table provides recommended starting parameters for a Western blot experiment targeting CDK2. These should be optimized for your specific experimental conditions.
| Parameter | Recommended Value | Source(s) |
| Protein Loading Amount | 10 - 30 µg of total cell lysate per lane | [8][12] |
| SDS-PAGE Gel Percentage | 10% or 12% for CDK2 (~34 kDa) | [13] |
| Blocking Buffer | 5% non-fat dry milk or 3% BSA in TBST | [7][8] |
| Primary Antibody: CDK2 | 1:500 - 1:15000 dilution | [14][15] |
| Primary Antibody Incubation | Overnight at 4°C | [4][8] |
| Secondary Antibody | HRP-conjugated, typically 1:2000 - 1:50000 | [5][15] |
| Secondary Antibody Incubation | 1 hour at room temperature | [7] |
Visualizations: Pathways and Workflows
The diagrams below illustrate the CDK2 signaling pathway and the experimental workflow for its analysis.
Caption: CDK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of treated cells.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. origene.com [origene.com]
- 5. Anti-Cdk2 antibody (ab235941) | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. licorbio.com [licorbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK2 Antibody - BSA Free (NBP2-15841): Novus Biologicals [novusbio.com]
- 15. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols: Cdk2 Inhibition in Combination with Chemotherapy
Disclaimer: No public domain information is available for a compound specifically named "Cdk2-IN-36". Therefore, these application notes and protocols are based on the well-characterized, selective Cdk2 inhibitor, PF-07104091 (Tagtociclib) , as a representative example of a Cdk2 inhibitor for use in combination with standard chemotherapy agents. The principles and methodologies described herein are generally applicable to the preclinical evaluation of similar Cdk2 inhibitors.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its activity is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[1][4] Inhibition of Cdk2 can induce cell cycle arrest and apoptosis in tumor cells.[1][5][6] Combining Cdk2 inhibitors with traditional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance.[7][8][9] Preclinical studies have shown that Cdk2 inhibitors can synergize with DNA-damaging agents like doxorubicin (B1662922) and microtubule-stabilizing agents like paclitaxel (B517696).[7][10][11]
These notes provide an overview of the application of a selective Cdk2 inhibitor, PF-07104091, in combination with chemotherapy, along with detailed protocols for in vitro and in vivo studies.
Mechanism of Action and Rationale for Combination Therapy
Cdk2, in complex with cyclin E or cyclin A, phosphorylates key substrates such as the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[12] By inhibiting Cdk2, PF-07104091 prevents Rb phosphorylation, leading to a G1 cell cycle arrest.[5][6][13]
The rationale for combining PF-07104091 with chemotherapy is based on synergistic mechanisms:
-
Sequential Therapy with DNA-Damaging Agents (e.g., Doxorubicin): Pre-treatment with a Cdk2 inhibitor can arrest cells in the G1 phase. Subsequent administration of a DNA-damaging agent can lead to enhanced apoptosis in cells that eventually bypass the checkpoint with accumulated DNA damage.[14][15][16][17]
-
Sensitization to Microtubule-Targeting Agents (e.g., Paclitaxel): While some studies suggest caution, others indicate that modulating the cell cycle with a Cdk2 inhibitor can sensitize cancer cells to the mitotic disruption caused by paclitaxel.[11][18][19] The combination can lead to a greater induction of apoptosis.[11]
Signaling Pathway
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. In Vitro Combination - Kyinno Bio [kyinno.com]
- 10. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Cells Treated with Cdk2-IN-36
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing immunofluorescence (IF) staining to investigate the cellular effects of Cdk2-IN-36, a potent inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Inhibition of Cdk2 with this compound is expected to induce cell cycle arrest and can be a valuable tool in cancer research and drug development.[2] Immunofluorescence allows for the visualization and quantification of changes in the subcellular localization and expression levels of key proteins involved in the Cdk2 signaling pathway.
Mechanism of Action: The Cdk2 Signaling Pathway
Cyclin-Dependent Kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the G1 to S phase transition of the cell cycle.[1][3] Its activity is primarily regulated by binding to Cyclin E and Cyclin A.[1] The Cdk2/Cyclin E complex is essential for the initiation of DNA replication.[1][4] One of the key downstream targets of Cdk2 is the Retinoblastoma (Rb) protein.[5] Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase.[3][5] this compound inhibits the kinase activity of Cdk2, preventing the phosphorylation of its substrates and thereby causing a G1/S phase cell cycle arrest.[2]
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of cells treated with this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals (e.g., 10 nM, 100 nM, 1 µM).
-
Include appropriate controls: a vehicle-only control (e.g., DMSO) and an untreated control.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the control medium.
-
Incubate the cells for a duration relevant to your experimental question (e.g., 6, 12, or 24 hours).
-
II. Immunofluorescence Staining
This protocol describes an indirect immunofluorescence staining procedure.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic, handle with care in a fume hood.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Secondary Antibody Dilution Buffer: 1% BSA and 0.1% Triton X-100 in PBS
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Anti-fade Mounting Medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add the Fixation Solution to each well and incubate for 15 minutes at room temperature.[6]
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[7] This step is crucial for intracellular targets.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound primary antibody.[7]
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the Secondary Antibody Dilution Buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[7][8]
-
-
Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.
-
If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.[7]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophores used.
-
Data Presentation
Quantitative analysis of immunofluorescence images can provide valuable insights into the effects of this compound. This data can be presented in tabular format for clear comparison.
Table 1: Effect of this compound on the Nuclear Intensity of Cyclin E
| Treatment Group | Concentration | Mean Nuclear Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Vehicle |
| Untreated Control | 0 | 150.2 ± 12.5 | 1.07 |
| Vehicle (DMSO) | 0.1% | 140.5 ± 10.8 | 1.00 |
| This compound | 10 nM | 135.8 ± 11.2 | 0.97 |
| This compound | 100 nM | 102.1 ± 9.7 | 0.73 |
| This compound | 1 µM | 65.4 ± 7.9 | 0.47 |
Table 2: Percentage of Cells in S-Phase (EdU Incorporation) Following this compound Treatment
| Treatment Group | Concentration | Percentage of EdU-Positive Cells ± SD |
| Untreated Control | 0 | 35.6% ± 3.1% |
| Vehicle (DMSO) | 0.1% | 34.9% ± 2.8% |
| This compound | 10 nM | 28.2% ± 2.5% |
| This compound | 100 nM | 15.1% ± 1.9% |
| This compound | 1 µM | 4.3% ± 0.8% |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific antibodies used.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. uniprot.org [uniprot.org]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
Troubleshooting & Optimization
optimizing Cdk2-IN-36 concentration for experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Cdk2-IN-36 in experimental settings. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with demonstrated anti-tumor activity.[1] CDK2 is a key serine/threonine protein kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and progression through the S phase of the cell cycle.[2] By inhibiting the kinase activity of CDK2, this compound can block the phosphorylation of key substrates, leading to cell cycle arrest and the suppression of tumor cell proliferation.[3][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: As this compound is a novel inhibitor, specific cellular IC50 values are not widely published. Therefore, it is essential to perform a dose-response experiment for each new cell line. A common starting point for a new CDK2 inhibitor is to test a broad concentration range, for example, from 1 nM to 10 µM. For context, other potent and selective CDK2 inhibitors have shown cellular IC50 values in the nanomolar range in various cancer cell lines.[3][5][6]
Q3: How should I prepare and store a stock solution of this compound?
A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7]
Q4: What are the expected downstream effects of CDK2 inhibition with this compound?
A4: Inhibition of CDK2 is expected to cause a G1/S phase cell cycle arrest.[3] This can be observed by a decrease in the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb) at serine residues (e.g., Ser807/811), and an accumulation of cells in the G1 phase of the cell cycle.[3][6] Furthermore, inhibition of CDK2 can lead to the stabilization of the CDK inhibitor p21.[8]
Quantitative Data on Cdk2 Inhibitors
The following tables provide a summary of reported IC50 values for various Cdk2 inhibitors across different assays and cell lines. This data can serve as a reference when determining the optimal concentration range for this compound.
Table 1: In Vitro Inhibitory Activity of Selected Cdk2 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| Cdk2 Inhibitor II | Cdk2 | 60 |
| AT7519 | CDK2 | 44 |
| Dinaciclib | CDK2 | 1 |
| Flavopiridol | CDK2 | 100 |
| Milciclib (PHA-848125) | CDK2 | 3 |
| PF-06873600 | CDK2 | 0.1 (Ki) |
| Purvalanol A | cdk2-cyclin A | 70 |
| Roscovitine | CDK2 | 100 |
| SNS-032 | CDK2 | 48 |
Data sourced from multiple references.[4][5][9]
Table 2: Anti-proliferative Activity of Selected Cdk2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| INX-315 | OVCAR-3 | Ovarian Cancer | < 100 |
| INX-315 | MKN1 | Gastric Cancer | < 100 |
| Palbociclib-Resistant MCF7 | Breast Cancer | Not specified | Not specified |
| HCC1806 | Triple-Negative Breast Cancer | Not specified | Not specified |
| BT549 | Triple-Negative Breast Cancer | Not specified | Not specified |
Data for INX-315 from[3]; data for other cell lines from[6].
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
In Vitro Cdk2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on Cdk2/Cyclin A2 activity.
Materials:
-
Recombinant Cdk2/Cyclin A2 enzyme
-
Kinase assay buffer
-
CDK substrate peptide (e.g., a peptide derived from Rb)
-
ATP
-
This compound
-
Kinase-Glo® MAX reagent
-
96-well white plates
Procedure:
-
Prepare a 2X ATP/substrate cocktail by adding 100 µL of 10 mM ATP to 1.25 ml of 6 µM substrate peptide and diluting with dH2O to 2.5 ml.
-
In a 96-well plate, add 25 µL of the Cdk2/Cyclin A2 enzyme diluted in kinase buffer to each well.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP/substrate cocktail to each well.
-
Incubate the reaction plate at room temperature for 30 minutes.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
This protocol is a general guideline and may need optimization based on the specific reagents used.[10][11][12]
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
For more details on cell viability assays, refer to[13][14].
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization, collect the supernatant, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
For a comprehensive guide on cell cycle analysis, see[15][16][17].
Western Blot Analysis of Cdk2 Downstream Targets
This protocol is for detecting changes in the phosphorylation status of Cdk2 substrates.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Further details on western blotting techniques can be found in[18][19][20][21].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect on cell proliferation or viability | Concentration is too low: The concentration of this compound may not be sufficient to inhibit Cdk2 in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). |
| Incubation time is too short: The inhibitor may require a longer duration to exert its effects. | Increase the incubation time (e.g., 48, 72, or 96 hours). | |
| Degradation of the inhibitor: this compound may be unstable in your cell culture medium over long incubation periods. | Replenish the medium with fresh inhibitor every 24-48 hours. | |
| Significant cell death even at low concentrations | High sensitivity of the cell line: Your cell line may be particularly sensitive to Cdk2 inhibition. | Use a lower range of concentrations in your dose-response experiment. |
| Cytotoxicity of the solvent: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the response to the inhibitor. | Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Inaccurate inhibitor concentration: Errors in preparing stock solutions or serial dilutions can lead to variability. | Carefully prepare and validate the concentration of your stock solutions. | |
| Off-target effects | Inhibitor is not specific: The inhibitor may be affecting other kinases or cellular processes. | Use the lowest effective concentration. Validate key findings using a structurally different Cdk2 inhibitor or siRNA-mediated knockdown of Cdk2. |
Visualizations
Cdk2 Signaling Pathway
Caption: Cdk2 signaling pathway and point of inhibition.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating a novel Cdk2 inhibitor.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. biosb.com [biosb.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. g1therapeutics.com [g1therapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming Cdk2-IN-36 off-target effects
Technical Support Center: Cdk2-IN-36
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers effectively use this compound and navigate its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly the G1/S phase transition.[1][2] Its primary mechanism involves competing with ATP to bind to the active CDK2/Cyclin E or CDK2/Cyclin A complexes.[3]
Q2: What are the known off-target effects of this compound?
While designed for CDK2 selectivity, like many kinase inhibitors, this compound may exhibit activity against other kinases at higher concentrations. Comprehensive kinome screening is the most effective way to identify specific off-targets.[4] For example, similar CDK2 inhibitors have shown cross-reactivity with other CDKs (like CDK1, CDK5, CDK9) or other kinases entirely.[5][6] It is crucial to use the lowest effective concentration to minimize these effects.
Q3: My phenotypic results (e.g., cell viability, cell cycle arrest) do not align with published CDK2 knockdown data. What could be the cause?
This discrepancy is often a primary indicator of an off-target effect. The observed phenotype could be a result of the inhibitor acting on one or more unintended kinases that produce a similar or confounding biological outcome.[7][8] It is also possible that in your specific cell model, CDK2 activity is compensated for by other kinases like CDK4/6, masking the on-target effect.[2][9]
Q4: How can I validate that my experimental results are due to on-target CDK2 inhibition?
Validating on-target activity is a critical step. Key strategies include:
-
Using a structurally different CDK2 inhibitor: Comparing the results from this compound with another selective CDK2 inhibitor that has a different chemical scaffold can help confirm if the phenotype is target-specific.[4]
-
Genetic knockdown: Compare the inhibitor's effects to the phenotype induced by siRNA or shRNA-mediated knockdown of CDK2.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of CDK2 should rescue the phenotype caused by the inhibitor.
-
Biomarker analysis: Measure the phosphorylation of known downstream CDK2 substrates, such as Rb (Retinoblastoma protein), as a direct readout of target engagement.[5][10]
Troubleshooting Guide
Problem 1: I observe potent anti-proliferative effects at concentrations much lower than the reported IC50 for CDK2.
-
Possible Cause: This could suggest a potent off-target effect on a kinase critical for survival in your cell line, or it may indicate that your cell line is exceptionally dependent on CDK2.
-
Troubleshooting Steps:
-
Confirm IC50: Perform a dose-response curve to determine the IC50 for CDK2 inhibition in a biochemical assay and compare it to the anti-proliferative GI50 in your cell line.[11]
-
Kinome Profiling: Test the compound at the effective concentration against a broad kinase panel to identify potential off-targets that are more sensitive than CDK2.[4]
-
Orthogonal Controls: Use a negative control compound (a structurally similar but inactive molecule) and compare the phenotype to that of a CDK2 knockdown.
-
Problem 2: The inhibitor causes cell cycle arrest at the G2/M phase, not the expected G1/S phase.
-
Possible Cause: While CDK2 is primarily associated with the G1/S transition, potent inhibition can sometimes lead to G2 arrest.[3] However, this is more commonly associated with off-target inhibition of CDK1, the master regulator of the G2/M transition.[3][5]
-
Troubleshooting Steps:
-
Dose Dependence: Check if the G2/M arrest is observed only at higher concentrations of the inhibitor, which would suggest an off-target effect.
-
CDK1 Activity Assay: Directly measure the inhibitor's effect on CDK1/Cyclin B activity in a biochemical assay to assess its selectivity.
-
Western Blot Analysis: Analyze the phosphorylation status of CDK1-specific substrates to see if they are affected by the compound.
-
Problem 3: I don't see a decrease in Rb phosphorylation after treatment with this compound.
-
Possible Cause: Lack of change in p-Rb could be due to several factors: insufficient target engagement, rapid compensation by other kinases (e.g., CDK4/6), or issues with the experimental setup.[2][9]
-
Troubleshooting Steps:
-
Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm that the inhibitor is binding to CDK2 inside the cell.[12][13]
-
Assess CDK4/6 Activity: Check if there is compensatory upregulation of CDK4/6 activity in your cells upon CDK2 inhibition. Consider co-treatment with a CDK4/6 inhibitor.[9]
-
Optimize Western Blot: Ensure your antibody and protocol are optimized for detecting the specific phosphorylation sites on Rb that are targeted by CDK2.
-
Kinase Selectivity Data
The selectivity of a kinase inhibitor is crucial for interpreting experimental results. Data is typically presented as IC50 values (the concentration required to inhibit 50% of a kinase's activity). A highly selective inhibitor will have a much lower IC50 for its primary target compared to other kinases.
Table 1: Example Kinase Inhibitory Profile for a Selective CDK2 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK2) |
| CDK2/CycE | 4 | 1x |
| CDK1/CycB | 380 | 95x |
| CDK4/CycD1 | >1000 | >250x |
| CDK5/p25 | 85 | 21x |
| CDK9/CycT | 620 | 155x |
| CSF1R | 2.3 | 0.6x |
| ERK7 | >1000 | >250x |
Note: This table contains representative data based on a known selective CDK2 inhibitor, INX-315, for illustrative purposes.[2] Researchers should obtain specific profiling data for this compound.
Visual Guides & Workflows
Experimental Protocols
Protocol 1: Western Blot for Phospho-Rb (p-Rb)
This protocol assesses on-target CDK2 activity by measuring the phosphorylation of its key substrate, Rb.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a CDK2-specific phospho-Rb site (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Also, probe for total Rb and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[10]
-
Quantify band intensities and normalize the p-Rb signal to total Rb and the loading control. A successful on-target effect should show a dose-dependent decrease in the p-Rb/total Rb ratio.
-
Protocol 2: In Vitro Kinase Assay
This biochemical assay directly measures the inhibitory activity of this compound on purified CDK2 enzyme.
-
Assay Preparation:
-
Kinase Reaction:
-
In a 96-well plate, add the purified recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme.[14][16]
-
Add the this compound dilutions and incubate for a short period (e.g., 10-20 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., Histone H1 or a specific peptide) and ATP.[15][16]
-
-
Reaction Termination and Detection:
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[17]
-
References
- 1. promega.com [promega.com]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. On-target toxicity limits the efficacy of CDK11 inhibition against cancers with 1p36 deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yin.hms.harvard.edu [yin.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Minimizing Cdk2 Inhibitor Toxicity in Normal Cells
Disclaimer: The following troubleshooting guide provides general recommendations for minimizing toxicity associated with Cdk2 inhibitors based on the known properties of this class of molecules. Specific information regarding "Cdk2-IN-36" is not available in publicly accessible scientific literature. Therefore, the advice provided should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdk2 inhibitors and how does it relate to toxicity in normal cells?
A1: Cdk2 (Cyclin-dependent kinase 2) is a key protein that, in complex with Cyclin E and Cyclin A, plays a crucial role in the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase. Cdk2 inhibitors typically function by blocking the ATP-binding site of the Cdk2 enzyme, thereby preventing the phosphorylation of its target proteins, such as the Retinoblastoma protein (Rb).[1] This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis (programmed cell death).[2]
While this is a desirable outcome in cancer cells, which often exhibit uncontrolled proliferation due to Cdk2 over-activity, normal proliferating cells also rely on Cdk2 for their division.[3] Consequently, Cdk2 inhibition can lead to toxicity in healthy, dividing cells, such as those in the bone marrow, gastrointestinal tract, and hair follicles, which is a common challenge with this class of compounds.[4][5]
Q2: What are the common off-target effects of Cdk2 inhibitors that can contribute to toxicity?
A2: Off-target effects, where a drug interacts with proteins other than its intended target, are a significant source of toxicity for many kinase inhibitors.[5][6] Due to the high degree of similarity among the ATP-binding sites of different kinases, Cdk2 inhibitors may also inhibit other Cdks (e.g., Cdk1, Cdk4/6) or unrelated kinases.[7] This lack of specificity can lead to a broader range of cellular effects and increased toxicity in normal cells. For instance, inhibition of other essential kinases can disrupt various signaling pathways crucial for normal cell function and survival.
Q3: How can I determine the optimal, non-toxic concentration of a Cdk2 inhibitor for my in vitro experiments?
A3: The optimal concentration of a Cdk2 inhibitor should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively inhibits Cdk2 in your target cancer cells while minimizing toxicity in normal cells. A general approach involves:
-
Performing a broad-range dose-response curve: Test a wide range of inhibitor concentrations (e.g., from nanomolar to micromolar) on both your cancer cell line and a relevant normal cell line.
-
Determining the IC50: Calculate the half-maximal inhibitory concentration (IC50) for both cell types. The IC50 is the concentration of the inhibitor that reduces a specific biological activity (e.g., cell proliferation) by 50%.
-
Establishing a therapeutic window: The ideal concentration will be one that is significantly more potent in cancer cells (lower IC50) compared to normal cells (higher IC50), indicating a favorable therapeutic window.
-
Validating on-target effects: At the selected concentration, confirm that the inhibitor is indeed inhibiting Cdk2 activity by assessing the phosphorylation of its downstream targets, such as Rb, via Western blotting.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cells
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | 1. Perform a detailed dose-response curve to identify the lowest effective concentration.[8] 2. Titrate the inhibitor concentration to find a balance between efficacy in cancer cells and toxicity in normal cells. |
| Off-target toxicity. | 1. If available, use a more selective Cdk2 inhibitor. 2. Compare the effects of your inhibitor with those of other Cdk2 inhibitors with different chemical structures.[5] 3. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of Cdk2 to see if it reverses the toxic effects.[9] |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).[8] 2. Include a vehicle-only control in all experiments to assess the effect of the solvent alone. |
| Prolonged exposure. | 1. Reduce the incubation time with the inhibitor. 2. Consider a "wash-out" experiment where the inhibitor is removed after a certain period to allow normal cells to recover. |
Issue 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, LDH)
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding density. | 1. Ensure consistent cell numbers are plated in each well. 2. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Interference with assay reagents. | 1. Some inhibitors can directly interfere with the chemical reactions of cytotoxicity assays (e.g., reducing MTT). 2. Run a cell-free control with the inhibitor and assay reagents to check for interference. 3. If interference is observed, consider using an alternative cytotoxicity assay based on a different principle (e.g., CellTiter-Glo for ATP measurement, or crystal violet staining for cell number). |
| Inhibitor instability in culture media. | 1. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.[8] 2. Avoid repeated freeze-thaw cycles of the stock solution. |
| Contamination. | 1. Regularly check cell cultures for microbial contamination. 2. Use sterile techniques throughout the experimental procedure. |
Experimental Protocols
Key Experiment: Determining Cell Viability using the MTT Assay
This protocol provides a general framework for assessing the effect of a Cdk2 inhibitor on the viability of adherent cells.
Materials:
-
Adherent normal and cancer cell lines
-
Complete cell culture medium
-
Cdk2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Cdk2 inhibitor in complete medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Simplified Cdk2 signaling pathway in G1/S phase transition.
Caption: Experimental workflow for assessing Cdk2 inhibitor toxicity.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cdk2-IN-36 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Cdk2-IN-36.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly during the G1/S transition. By binding to the ATP pocket of CDK2, this compound prevents the phosphorylation of its substrates, leading to cell cycle arrest and, in many cancer cell lines, induction of apoptosis.
Q2: What is the recommended starting concentration for in vitro cell-based assays?
For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line. A starting range of 1 nM to 10 µM is advisable. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line's genetic background.
Q3: How can I be sure the observed phenotype is due to on-target CDK2 inhibition?
To validate that the observed effects are due to CDK2 inhibition, consider the following control experiments:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce CDK2 expression. A similar phenotype to this compound treatment suggests on-target activity.
-
Use of Less Selective Inhibitors: Compare the effects of this compound with broader-spectrum CDK inhibitors. A more specific phenotype with this compound points to on-target effects.
-
Rescue Experiments: If feasible, introduce a drug-resistant CDK2 mutant into your cells. The reversal of the this compound-induced phenotype would confirm on-target engagement.
-
Biochemical Assays: Directly measure the phosphorylation of known CDK2 substrates (e.g., Rb, p27) in cell lysates following treatment to confirm target inhibition.
Q4: What are the known off-target effects of this compound?
While this compound is designed for high selectivity, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-targets could include other CDKs with structurally similar ATP-binding pockets. It is crucial to perform a kinase selectivity profile to understand the off-target landscape of this compound in your experimental system.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate, which are more prone to evaporation.[1]
-
-
Compound Precipitation:
-
Solution: Visually inspect wells for precipitate, especially at high concentrations. If observed, adjust the solvent or the highest concentration tested.[1]
-
-
Edge Effects in Microplates:
-
Solution: To mitigate evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[1]
-
-
Assay Interference:
-
Solution: Metabolic assays (e.g., MTT, XTT) can be confounded by changes in cell metabolism or size. Consider switching to assays that directly measure cell number or DNA content, such as those using fluorescent DNA dyes (e.g., SYTO60, CyQUANT™) or direct cell counting.[1]
-
Problem 2: Lack of Expected Efficacy in Biochemical Kinase Assays
Possible Causes & Troubleshooting Steps:
-
Inhibitor Integrity and Concentration:
-
Solution: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Verify calculations for stock and working solutions.[2]
-
-
Assay Buffer Conditions:
-
Solution: Check the pH and composition of your assay buffer, as kinase activity is highly sensitive to these parameters.[2]
-
-
High ATP Concentration:
-
Solution: As an ATP-competitive inhibitor, high ATP concentrations can outcompete this compound. Use an ATP concentration at or below the Km for CDK2 in your assay.[2]
-
-
Enzyme Concentration:
-
Solution: An excessively high kinase concentration can deplete the inhibitor. Try reducing the enzyme concentration in the reaction.[2]
-
-
Substrate Issues:
-
Solution: Confirm you are using a validated CDK2 substrate and verify its purity and concentration.[2]
-
Problem 3: Unexpected Results in In Vivo Models
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability:
-
Solution: Conduct pharmacokinetic studies to ensure adequate drug exposure in the target tissue. The dosing regimen may need optimization.
-
-
Metabolic Instability:
-
Solution: Assess the metabolic stability of this compound in liver microsomes or in vivo to ensure it is not being rapidly cleared.
-
-
Tumor Model Resistance:
-
Solution: The in vivo model may have intrinsic or acquired resistance mechanisms. Analyze the expression levels of key cell cycle proteins (e.g., Cyclin E1, Rb, p16) in the tumor tissue.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| CDK2/Cyclin A | 5 |
| CDK2/Cyclin E | 8 |
| CDK1/Cyclin B | 150 |
| CDK4/Cyclin D1 | >1000 |
| CDK5/p25 | 250 |
| CDK6/Cyclin D3 | >1000 |
| CDK7/Cyclin H | 500 |
| CDK9/Cyclin T1 | 400 |
Note: These are representative data and may vary based on assay conditions.
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR-3 | Ovarian | 25 |
| A549 | Lung | 150 |
| MCF-7 | Breast | 80 |
| HCT116 | Colon | 120 |
| U2OS | Osteosarcoma | 45 |
Note: IC50 values are dependent on the specific cell line and assay conditions (e.g., incubation time, seeding density).
Experimental Protocols
Protocol 1: In Vitro CDK2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.
Materials:
-
Recombinant active CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
This compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform serial dilutions in the kinase assay buffer.
-
Set up the kinase reaction: In each well, add the kinase assay buffer, the CDK2/Cyclin A2 enzyme, and the substrate peptide.
-
Add the inhibitor: Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km of CDK2.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction and detect ADP: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Measure luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT-Based)
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO).[3]
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, calculate cell viability as a percentage of the vehicle control, and determine the IC50 value.[3]
Visualizations
References
troubleshooting Cdk2-IN-36 western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk2-IN-36 in western blotting experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during target validation and downstream signaling analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a western blot experiment?
This compound is an inhibitor of Cyclin-dependent kinase 2 (Cdk2), a key regulator of cell cycle progression, particularly the G1/S phase transition. In a western blot experiment, treatment with this compound is expected to decrease the phosphorylation of Cdk2 downstream targets, such as the Retinoblastoma protein (pRb), without necessarily affecting the total protein levels of Cdk2 or pRb. However, some kinase inhibitors have been observed to induce the degradation of their target protein, so a decrease in total Cdk2 levels is also a possible outcome to consider.
Q2: What are the primary downstream targets I should probe for to confirm this compound activity?
The most common downstream target to assess Cdk2 activity is the Retinoblastoma protein (pRb). Cdk2, in complex with Cyclin E or Cyclin A, phosphorylates pRb at multiple sites.[1][2][3] Therefore, a decrease in phosphorylated pRb (p-Rb) at specific serine residues (e.g., S807, S795, S780) is a strong indicator of Cdk2 inhibition.[1] It is recommended to probe for both total pRb and specific p-Rb sites to assess the change in phosphorylation status.
Q3: What is the recommended concentration and treatment time for this compound?
Q4: Should I expect to see a shift in the molecular weight of Cdk2 or its targets on the western blot?
Phosphorylation can cause a slight shift in the apparent molecular weight of a protein on a western blot. When Cdk2 is active, its downstream targets like pRb are phosphorylated and may run slightly higher on the gel. Upon treatment with this compound, the inhibition of phosphorylation may lead to the appearance of a faster-migrating, hypophosphorylated form of the target protein.[2]
Cdk2 Signaling Pathway
Caption: Cdk2 signaling pathway and the point of inhibition by this compound.
Western Blot Troubleshooting Guide
This guide addresses common issues observed when performing western blots with this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal for p-Rb | 1. Ineffective this compound concentration or treatment time. | Perform a dose-response (e.g., 100 nM - 10 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine optimal conditions. |
| 2. Low abundance of p-Rb in untreated cells. | Ensure your cell line has detectable levels of p-Rb under normal growing conditions. Consider synchronizing cells at the G1/S boundary to enrich for Cdk2 activity. | |
| 3. Poor antibody quality. | Use a validated antibody for p-Rb. Check the antibody datasheet for recommended applications and dilutions. Run a positive control if available. | |
| 4. Issues with western blot protocol. | Review standard western blot troubleshooting for transfer efficiency, antibody incubation, and detection steps. | |
| No Change in p-Rb Levels After Treatment | 1. This compound is not active. | Verify the integrity of the inhibitor. Prepare fresh stock solutions. |
| 2. Cell line is resistant to Cdk2 inhibition. | Some cell lines may have alternative pathways for cell cycle progression. Confirm Cdk2 expression in your cell line. | |
| 3. Incorrect readout for Cdk2 activity. | While p-Rb is a primary target, consider probing for other Cdk2 substrates or using a cell cycle analysis (e.g., flow cytometry) to confirm a G1 arrest. | |
| Decrease in Total Cdk2 Signal | 1. Inhibitor-induced protein degradation. | This can be a biological effect of the inhibitor. To confirm, perform a time-course experiment and consider using a proteasome inhibitor (e.g., MG132) to see if Cdk2 levels are restored. |
| 2. Uneven protein loading. | Always use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. | |
| High Background | 1. Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| 2. Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | |
| 3. Inadequate washing. | Increase the number and duration of washes after antibody incubations. | |
| Non-specific Bands | 1. Antibody cross-reactivity. | Use a highly specific and validated antibody. Check the datasheet for any known cross-reactivities. |
| 2. Protein degradation. | Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cdk2 and p-Rb Following this compound Treatment
This protocol outlines the steps for treating cells with this compound and subsequently analyzing Cdk2 and p-Rb protein levels and phosphorylation status by western blot.
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., in a dose-response from 100 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Cdk2, total pRb, and specific p-Rb sites (e.g., p-Rb Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
Experimental Workflow
Caption: A typical experimental workflow for western blot analysis of this compound effects.
Troubleshooting Logic Tree
Caption: A decision tree to guide troubleshooting of this compound western blot results.
References
- 1. Arterial territory-specific phosphorylated retinoblastoma protein species and CDK2 promote differences in the vascular smooth muscle cell response to mitogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Cdk2-IN-XX In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdk2-IN-XX, a small molecule inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), in in vivo experiments. The information provided is based on established principles for small molecule kinase inhibitors and publicly available data on various Cdk2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdk2-IN-XX?
A1: Cdk2-IN-XX is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2 is a key regulator of the cell cycle, particularly at the G1/S transition.[1][2] In complex with Cyclin E, Cdk2 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][3] By inhibiting Cdk2, Cdk2-IN-XX is designed to induce cell cycle arrest at the G1/S checkpoint, thereby preventing the proliferation of cancer cells.[2] Some Cdk2 inhibitors have also been shown to induce apoptosis (programmed cell death) in cancer cells.[2]
Q2: What are the potential reasons for observing suboptimal in vivo efficacy with Cdk2-IN-XX?
A2: Suboptimal in vivo efficacy of a small molecule inhibitor like Cdk2-IN-XX can stem from several factors:
-
Poor Pharmacokinetics: This includes low oral bioavailability due to poor solubility or permeability, rapid metabolism, or rapid clearance from the body.
-
Inadequate Formulation: The formulation may not be suitable for the chosen route of administration, leading to poor absorption.
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of the drug at the tumor site.
-
Tumor Model Resistance: The selected cancer cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance to Cdk2 inhibition.
-
Off-Target Toxicities: Toxicity at effective doses can limit the achievable therapeutic window.
Q3: How can I improve the solubility and bioavailability of Cdk2-IN-XX for in vivo studies?
A3: Improving the solubility and bioavailability of a compound often requires formulation development. Here are some common strategies:
-
Vehicle Selection: Experiment with different biocompatible vehicles. Common choices for oral gavage include solutions with cyclodextrins (e.g., Captisol®), polyethylene (B3416737) glycol (PEG), or lipid-based formulations. For parenteral administration, solutions with DMSO, PEG, and saline are often used, but care must be taken to avoid precipitation upon injection.
-
Salt Forms or Prodrugs: If available, consider using a more soluble salt form of Cdk2-IN-XX. Prodrug strategies can also be employed to improve absorption.
-
Nanosuspensions: Milling the compound to create a nanosuspension can increase the surface area and dissolution rate.
Troubleshooting Guide
Issue 1: Poor Tumor Growth Inhibition in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure at the Tumor Site | 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study in the same animal strain to determine the plasma and tumor concentrations of Cdk2-IN-XX after a single dose. This will help to establish the Cmax, Tmax, and half-life. 2. Dose Escalation: If the initial dose is well-tolerated but ineffective, perform a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Optimize Dosing Schedule: Based on the PK data, adjust the dosing frequency to maintain drug levels above the target IC50 for a sustained period. |
| Suboptimal Formulation | 1. Solubility Assessment: Determine the solubility of Cdk2-IN-XX in various pharmaceutically acceptable vehicles. 2. Formulation Screening: Test different formulations (e.g., solutions, suspensions, emulsions) for their ability to deliver the drug effectively. 3. Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal injection instead of oral gavage) if oral bioavailability is a major hurdle. |
| Intrinsic or Acquired Resistance of the Tumor Model | 1. In Vitro Sensitivity Testing: Confirm the sensitivity of the cancer cell line to Cdk2-IN-XX in vitro using cell proliferation assays (e.g., MTT, CellTiter-Glo®). 2. Target Engagement Assay: In a pilot in vivo study, collect tumor samples at different time points after dosing and measure the phosphorylation of a Cdk2 substrate (e.g., Rb at Ser807/811) to confirm target engagement. 3. Alternative Models: If the current model is resistant, consider testing Cdk2-IN-XX in other sensitive cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models. |
Issue 2: Observed In Vivo Toxicity
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity in Normal Tissues | 1. Dose Reduction: Lower the dose to a level that is still efficacious but better tolerated. 2. Intermittent Dosing: Implement a dosing schedule with drug-free holidays (e.g., 5 days on, 2 days off) to allow for recovery of normal tissues. 3. Supportive Care: Provide supportive care to the animals as recommended by veterinary staff (e.g., hydration, nutritional support). |
| Off-Target Effects | 1. Kinase Profiling: If not already done, perform in vitro kinase profiling to assess the selectivity of Cdk2-IN-XX against a broad panel of kinases. 2. Correlate Toxicity with Off-Target Inhibition: If significant off-target activities are identified, investigate whether these could be responsible for the observed toxicities. |
| Formulation-Related Toxicity | 1. Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation. 2. Alternative Formulations: If the vehicle is suspected to be the cause of toxicity, explore alternative, less toxic formulations. |
Data Presentation
Table 1: Hypothetical In Vitro Kinase Selectivity Profile of Cdk2-IN-XX
| Kinase | IC50 (nM) |
| Cdk2/Cyclin E | 5 |
| Cdk1/Cyclin B | 250 |
| Cdk4/Cyclin D1 | >1000 |
| Cdk5/p25 | 150 |
| Cdk9/Cyclin T1 | 800 |
Table 2: Hypothetical Pharmacokinetic Parameters of Cdk2-IN-XX in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng*hr/mL) | 4500 |
| Half-life (hr) | 4.5 |
| Oral Bioavailability (%) | 30 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture a Cdk2-dependent cancer cell line (e.g., OVCAR-3, which often has CCNE1 amplification) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel®.
-
Inject 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare Cdk2-IN-XX in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
Administer Cdk2-IN-XX or vehicle to the respective groups via oral gavage once daily at the predetermined dose.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Pharmacodynamic (PD) Analysis:
-
For PD studies, collect tumors at various time points after the last dose (e.g., 2, 8, and 24 hours).
-
Prepare tumor lysates and perform Western blotting to analyze the levels of p-Rb (Ser807/811) and total Rb to assess target engagement.
-
Visualizations
Cdk2 Signaling Pathway
Caption: Cdk2 signaling at the G1/S checkpoint and the point of intervention for Cdk2-IN-XX.
Experimental Workflow for In Vivo Efficacy
Caption: A typical experimental workflow for assessing the in vivo efficacy of Cdk2-IN-XX.
References
Technical Support Center: Cdk2-IN-36 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Cdk2-IN-36 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, regulates the transition of cells from the G1 to the S phase of the cell cycle.[1][2] By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of its substrates, such as the Retinoblastoma protein (pRb).[1][3] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and proliferation of cancer cells.[1] In some contexts, CDK2 inhibition can also induce apoptosis (programmed cell death).[1]
Q2: What are the known or potential resistance mechanisms to this compound in cancer cells?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to CDK2 inhibitors, in general, can arise through several mechanisms. These are the most likely mechanisms of resistance to this compound:
-
Upregulation of Cyclin E1 (CCNE1): Amplification or overexpression of the CCNE1 gene, which encodes for Cyclin E1, is a primary mechanism of resistance.[2][4] Increased levels of Cyclin E1 can lead to the formation of more CDK2/Cyclin E1 complexes, potentially overwhelming the inhibitory effect of this compound.[5]
-
Increased CDK2 Expression: Cancer cells may develop resistance by upregulating the expression of CDK2 itself, thereby requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Loss or Inactivation of Retinoblastoma (Rb) protein: Loss of the Rb tumor suppressor protein can uncouple the cell cycle from CDK2 regulation, rendering inhibitors less effective.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the G1/S blockade imposed by CDK2 inhibition. For example, upregulation of the PI3K/AKT/mTOR pathway can promote cell survival and proliferation independently of CDK2 activity.[4][6]
-
Selection of Polyploid Cells: In some cases, resistance to CDK2 inhibitors has been associated with the selection of pre-existing polyploid cells within the tumor population.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. This can be determined by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on the parental (sensitive) and suspected resistant cell lines. A fold-increase in IC50 of the resistant line compared to the parental line indicates the acquisition of resistance.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments investigating this compound resistance.
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low signal or no dose-response curve | Incorrect drug concentration range | Perform a preliminary experiment with a broad range of this compound concentrations to determine the appropriate range for your cell line. |
| Insufficient incubation time | Ensure the incubation time with the drug is long enough for the effects on cell viability to manifest (typically 48-72 hours). | |
| Cells are not metabolically active | Confirm cell viability and health before starting the assay. Use cells in the logarithmic growth phase. | |
| IC50 value is unexpectedly high in parental cells | Drug instability | Prepare fresh drug dilutions for each experiment. Store the stock solution of this compound according to the manufacturer's instructions. |
| Cell line is intrinsically resistant | Investigate the baseline expression levels of CDK2, Cyclin E1, and Rb in your cell line. |
A troubleshooting decision tree for cell viability assays is provided below:
Troubleshooting decision tree for cell viability assays.
Western Blotting
| Problem | Possible Cause | Solution |
| No or weak signal for CDK2 or Cyclin E1 | Low protein expression | Load a higher amount of protein onto the gel. Use a positive control cell lysate known to express the target proteins. |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary antibody. | |
| Multiple non-specific bands | Antibody is not specific | Use a different antibody from a reputable supplier. Perform a BLAST search to check for potential cross-reactivity. |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inconsistent loading control (e.g., β-actin) | Inaccurate protein quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading of all samples. |
| Poor protein transfer | Optimize the transfer conditions (voltage, time) and ensure good contact between the gel and the membrane. |
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[7]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
MTT reagent or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. The surviving cells will eventually resume proliferation.
-
Increase Drug Concentration: Once the cells are proliferating steadily in the presence of the drug, subculture them and increase the concentration of this compound in the medium by 1.5 to 2-fold.
-
Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the drug concentration. If widespread cell death occurs after a concentration increase, reduce the fold-increase to 1.1-1.5 fold.
-
Establish a Resistant Clone: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Confirm Resistance: Perform a cell viability assay to compare the IC50 of the newly generated resistant cell line with that of the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Cryopreserve Stocks: At each stage of increasing drug concentration, cryopreserve vials of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.
Workflow for generating and characterizing resistant cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in sensitive and resistant cancer cell lines.[8][9]
Materials:
-
Parental and resistant cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blotting for CDK2 and Cyclin E1 Expression
This protocol is for analyzing the protein expression levels of CDK2 and Cyclin E1 in parental and resistant cells.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-Cyclin E1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of CDK2 and Cyclin E1 to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound.[10][11]
Materials:
-
Parental and resistant cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a tube.
-
Fixation: Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity). An accumulation of cells in the G1 phase would be expected with this compound treatment.
Signaling Pathway Visualization
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and highlights points of potential resistance to this compound.
CDK2 signaling pathway in cell cycle progression.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elgenelim.com [elgenelim.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
adjusting Cdk2-IN-36 treatment duration
Welcome to the technical support center for Cdk2-IN-36. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments when adjusting this compound treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key protein kinase that, in complex with Cyclin E or Cyclin A, regulates the transition from the G1 to the S phase of the cell cycle and is crucial for DNA replication.[1][2][3] By inhibiting the ATP-binding site of CDK2, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest at the G1/S checkpoint and potentially inducing apoptosis in cancer cells.[4]
Q2: I am not observing the expected level of cell cycle arrest or apoptosis. What could be the issue?
Several factors could contribute to a weaker-than-expected phenotype. Consider the following:
-
Compound Stability: Small molecule inhibitors can be unstable in cell culture media over extended periods. Consider replenishing the media with fresh this compound every 24-48 hours for long-term experiments.[5]
-
Cell Line Dependence: The cellular context is critical. Some cell lines may have redundant mechanisms or lower dependence on CDK2 for cell cycle progression, potentially through the compensatory action of other CDKs like CDK1.[6]
-
Concentration and Duration: The optimal concentration and treatment duration can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Protein Expression Levels: The expression levels of CDK2, Cyclin E, and Cyclin A can influence the sensitivity to CDK2 inhibition.[7] Cell lines with amplification of the CCNE1 gene (encoding Cyclin E1) are often highly dependent on CDK2.[8][9]
Q3: After an initial period of growth inhibition, the cancer cells seem to recover and resume proliferation despite continuous treatment. Why is this happening?
This could be due to the development of resistance or cellular adaptation.
-
Activation of Compensatory Pathways: Cancer cells can develop resistance to CDK4/6 inhibitors by activating CDK2.[8][9] While you are directly inhibiting CDK2, other compensatory mechanisms might be at play.
-
Emergence of a Polyploid Population: Prolonged CDK2 inhibition can sometimes lead to the emergence of a population of polyploid cancer cells that are resistant to apoptosis and can continue to proliferate.[10]
-
Metabolic Inactivation of the Compound: Cells may metabolize the inhibitor over time, reducing its effective concentration.
Q4: I am observing significant off-target effects or cellular toxicity at my effective dose. What can I do?
-
Confirm Selectivity: While this compound is designed to be selective, at higher concentrations, it may inhibit other kinases. It's important to use the lowest effective concentration, as determined by your dose-response experiments. Some potent CDK1/2 inhibitors have been shown to engage other CDK family members.[11]
-
Adjust Treatment Duration: A shorter treatment duration may be sufficient to induce the desired effect (e.g., cell cycle arrest) without causing widespread toxicity.
-
Consider Pulsatile Dosing: Intermittent or pulsatile dosing schedules can sometimes be more effective and less toxic than continuous exposure.
Data Presentation
The following table summarizes a range of IC50 values for various selective CDK2 inhibitors across different assays and cell lines. This data is intended to provide a general reference for designing your own experiments with this compound.
| Inhibitor Type | Assay Type | Target | Reported IC50 Range | Reference |
| Diaminothiazole Inhibitors | P33-radiolabeled activity assay | CDK2/Cyclin A | 0.9 nM - 1.5 nM | [12] |
| Allosteric Inhibitors | Kinase activity assay | p-CDK2/Cyclin | Varies with cyclin concentration | [13] |
| Roscovitine | In vitro kinase assay | CDK2/Cyclin E | ~700 nM | [14] |
| BLU-222 | Cell Viability Assay | Various Cancer Cell Lines | Varies by cell line | [8][9][15] |
Mandatory Visualization
Caption: Simplified signaling pathway of CDK2 at the G1/S transition and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the optimal treatment duration of this compound.
Caption: A decision tree for troubleshooting suboptimal results in this compound experiments.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the dose-response of a cell line to this compound.
-
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Treatment
-
Prepare a 2x serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Day 5: Assay
-
Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
-
Plot the results as percent viability versus log[concentration] to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., IC50) for various durations (e.g., 12, 24, 48 hours). Include a vehicle control.
-
-
Sample Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases.
-
Western Blotting for Phospho-Rb and Cyclin A
This protocol is for confirming the on-target effect of this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described for the cell cycle analysis.
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Rb (a key CDK2 substrate), total Rb, Cyclin A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the phospho-Rb signal relative to total Rb would indicate effective CDK2 inhibition.
-
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allostery governs Cdk2 activation and differential recognition of CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell cycle control with minimal participation of Cdk2 in a murine fibrosarcoma clone cultured in protein-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK2 inhibition produces a persistent population of polyploid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
dealing with poor Cdk2-IN-36 bioavailability
Technical Support Center: Cdk2-IN-36
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers and drug development professionals address common challenges encountered during in vivo experiments, with a particular focus on overcoming the compound's poor oral bioavailability.
Frequently Asked Questions (FAQs)
FAQ 1: Understanding Poor Bioavailability
Question: We are observing minimal in vivo efficacy with this compound after oral administration, despite potent in vitro activity. What are the likely causes of this poor oral bioavailability?
Answer: Poor oral bioavailability for a small molecule inhibitor like Cdk2-IN-16 is often multifactorial. The primary causes typically stem from its physicochemical properties and physiological responses.[1][2]
-
Low Aqueous Solubility: The most common hurdle is poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2][3] If the compound does not dissolve, it cannot be absorbed into the bloodstream. Many kinase inhibitors are lipophilic molecules with low aqueous solubility.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[1][4][5] This "first-pass effect" can significantly reduce the concentration of the active drug.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal lining. These transporters actively pump the compound back into the GI lumen, preventing its absorption.[6]
-
Chemical Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation within the GI tract.
To diagnose the specific issue, a systematic approach is necessary, starting with formulation optimization and pharmacokinetic (PK) analysis.
FAQ 2: Formulation Strategies to Enhance Solubility
Question: What formulation strategies can we employ to improve the solubility and absorption of this compound for oral in vivo studies?
Answer: Several established formulation strategies can enhance the bioavailability of poorly soluble compounds.[2][5][7] The choice of strategy depends on the specific properties of this compound.
-
Complexation with Cyclodextrins: Using cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility.[7][8] These molecules have a hydrophobic inner cavity that encapsulates the drug, while the hydrophilic exterior allows the complex to dissolve in water.[9][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[1][7][8] These systems form fine emulsions upon contact with GI fluids, facilitating drug dissolution and absorption.[3][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its high-energy amorphous state within a polymer matrix can improve its dissolution rate and solubility.[7][12][13]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension techniques increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8][11][14]
-
Use of Co-solvents and Surfactants: Simple formulations using water-miscible organic co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can help solubilize the compound for administration.[8] However, the concentration of these excipients must be carefully controlled to avoid toxicity in animals.
A logical workflow for selecting a formulation strategy is presented below.
Figure 1. Workflow for selecting a formulation strategy.
FAQ 3: Troubleshooting In Vivo Experiments & Alternative Routes
Question: Our initial formulation attempts still yield low and variable plasma concentrations. What should be our next step?
Answer: If optimized oral formulations are insufficient, it is crucial to determine the maximum possible systemic exposure. This is achieved by using administration routes that bypass the GI tract and first-pass metabolism.
-
Intraperitoneal (IP) Administration: IP injection is a common alternative in preclinical studies. It allows for rapid absorption into the systemic circulation and generally results in higher bioavailability compared to the oral route.[15][16]
-
Intravenous (IV) Administration: IV administration delivers 100% of the drug directly into the bloodstream and is the gold standard for determining absolute bioavailability. An IV dose allows you to understand the compound's clearance and volume of distribution, which are essential for interpreting data from other routes.
Comparing the pharmacokinetic profiles of oral (PO), IP, and IV routes provides a definitive answer to the bioavailability problem. If IP or IV administration results in significantly higher exposure and the desired pharmacological effect, it confirms that the issue is with oral absorption rather than rapid clearance.[16][17]
Quantitative Data Summary
The following table presents hypothetical, yet representative, pharmacokinetic data for this compound in different formulations and administration routes in a rat model. This illustrates how different strategies can impact systemic exposure.
| Parameter | Vehicle (Oral Gavage) | HP-β-CD Formulation (Oral) | IP Injection | IV Injection |
| Dose | 10 mg/kg | 10 mg/kg | 5 mg/kg | 2 mg/kg |
| Cmax (ng/mL) | 45 ± 15 | 250 ± 50 | 850 ± 110 | 1500 ± 200 |
| Tmax (h) | 1.0 | 0.75 | 0.25 | 0.08 |
| AUC (0-t) (ng·h/mL) | 120 ± 40 | 800 ± 150 | 1900 ± 250 | 1650 ± 210 |
| Bioavailability (F%) | ~3% | ~20% | ~95% | 100% |
| Data are represented as mean ± standard deviation. Bioavailability for oral and IP routes is calculated relative to the IV dose. |
As shown, formulating this compound with HP-β-CD significantly improves oral exposure compared to a simple vehicle. However, IP administration achieves near-complete bioavailability, suggesting that first-pass metabolism or poor absorption are the primary limiting factors for the oral route.[15][17]
Experimental Protocols
Protocol 1: Preparation of an HP-β-CD Formulation for Oral Dosing
This protocol describes the preparation of a 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[18]
-
Sterile water for injection or deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Determine the required concentration: For a target dose of 10 mg/kg and a dosing volume of 10 mL/kg, the required solution concentration is 1 mg/mL.
-
Prepare the HP-β-CD solution: A common concentration for HP-β-CD is 20-40% (w/v) in water. To prepare a 30% solution, dissolve 30 g of HP-β-CD in a final volume of 100 mL of water. Gentle heating (to ~40°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Add this compound: Slowly add the accurately weighed this compound powder to the HP-β-CD solution while stirring vigorously.
-
Facilitate Complexation: Continue stirring the mixture at room temperature for at least 4-6 hours, or overnight if possible, to ensure maximum complexation. Protect the solution from light if the compound is light-sensitive.[19]
-
Verify Dissolution: Visually inspect the solution to ensure all solid material has dissolved. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particulates before administration.
-
Final Check: Adjust the pH if necessary for compound stability, although HP-β-CD solutions are typically near neutral. Store the final formulation appropriately, often at 4°C, and use it within a validated stability window.[18]
Figure 2. Experimental workflow for HP-β-CD formulation.
Signaling Pathway Visualization
Understanding the mechanism of action is critical for interpreting in vivo results. Cdk2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[20][21] Its activity is dependent on binding to regulatory proteins called cyclins, particularly Cyclin E and Cyclin A.[20][22] The Cdk2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the transcription factor E2F, which then activates genes required for DNA replication.[21][23] this compound inhibits this process, leading to cell cycle arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. alfachemic.com [alfachemic.com]
- 10. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. lonza.com [lonza.com]
- 14. mdpi.com [mdpi.com]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydroxypropyl-β-cyclodextrin - CD Formulation [formulationbio.com]
- 19. Development of a Hydroxypropyl-β-Cyclodextrin-Based Liquid Formulation for the Oral Administration of Propranolol in Pediatric Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cdk2-IN-36 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for validating the function of Cyclin-dependent kinase 2 (Cdk2) in cancer research: the small molecule inhibitor Cdk2-IN-36 and small interfering RNA (siRNA). Understanding the nuances of each technique is crucial for interpreting experimental data and advancing drug discovery programs.
Introduction
Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target. This compound is a potent and selective small molecule inhibitor of Cdk2, while Cdk2 siRNA offers a genetic approach to specifically downregulate Cdk2 expression. Both methods are employed to probe the functional consequences of Cdk2 inhibition, including effects on cell proliferation, cell cycle progression, and apoptosis. This guide presents a side-by-side comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate validation strategy.
A critical distinction between these two approaches lies in their mechanism of action. Small molecule inhibitors like this compound directly block the kinase activity of the existing Cdk2 protein. In contrast, siRNA-mediated knockdown reduces the overall level of the Cdk2 protein. This difference can lead to varied cellular responses, as the absence of the Cdk2 protein scaffold may have different consequences than the presence of an inactive protein. Furthermore, siRNA-induced protein depletion may trigger compensatory mechanisms, such as the upregulation of other cyclin-dependent kinases like Cdk1, a phenomenon not typically observed with acute small molecule inhibition[1].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Cdk2 siRNA on key cellular processes. It is important to note that the data are compiled from different studies and cell lines, and direct head-to-head comparisons should be made with caution.
Table 1: Inhibition of Cell Proliferation
| Treatment | Cell Line | Assay | Endpoint | Result |
| This compound | TNBC and MCF7 Palbo-R | EdU Incorporation / Cell Proliferation | IC50 | Potent inhibition of proliferation[2] |
| Cdk2 siRNA | HeLa and Caski | CCK-8 Assay | Cell Viability | Significant impairment of proliferative capacity[3] |
| Cdk2 siRNA | High-Grade Serous Ovarian Cancer (HGSC) | Clonogenic Survival | Colony Formation | Selective reduction in clonogenic survival in CCNE1-amplified cell lines[4] |
Table 2: Cell Cycle Analysis
| Treatment | Cell Line | Assay | Key Finding |
| This compound | Multiple cancer cell lines | Not specified | G1 cell cycle arrest[2] |
| Cdk2 siRNA | HeLa | Flow Cytometry (PI Staining) | G0/G1 phase arrest[5] |
| Cdk2 siRNA | Human Embryonic Stem Cells (hESCs) | Flow Cytometry (PI Staining) | 96.9% of cells arrested in G1 phase 48h post-transfection[6] |
Table 3: Induction of Apoptosis
| Treatment | Cell Line | Assay | Key Finding |
| Cdk2 siRNA | HeLa and Caski | Western Blot | Upregulation of pro-apoptotic genes (BAX, CASP3) and downregulation of anti-apoptotic BCL-2[3] |
| Cdk2 siRNA | MYCN-amplified Neuroblastoma | FACS (Annexin V) | Strong induction of apoptosis[7] |
Table 4: Effect on Downstream Signaling (Rb Phosphorylation)
| Treatment | Cell Line | Assay | Key Finding |
| Roscovitine (CDK inhibitor) | IMR32 (Neuroblastoma) | Western Blot | Inhibition of Cdk2-specific pRb phosphorylation[7] |
| Cdk2 siRNA | Not specified in abstracts | Western Blot | Expected to decrease Rb phosphorylation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Cdk2 siRNA: Transfect cells with Cdk2 siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the control group.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or transfect with Cdk2 siRNA as described above.
-
Cell Harvest: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software[8][9].
3. Western Blot for Cdk2 and Phospho-Rb
-
Cell Lysis: After treatment with this compound or transfection with Cdk2 siRNA, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against Cdk2, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Apoptosis Assay by Annexin V Staining
-
Cell Treatment: Treat cells with this compound or transfect with Cdk2 siRNA.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature[10][11].
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
5. siRNA Transfection Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection[12].
-
Complex Formation: In separate tubes, dilute the Cdk2 siRNA and a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium. Combine the two solutions and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes[12][13].
-
Transfection: Add the siRNA-lipid complexes to the cells in antibiotic-free normal growth medium.
-
Incubation: Incubate the cells for 48-72 hours before harvesting for downstream analysis. The optimal incubation time should be determined experimentally[14].
Visualizations
Cdk2 Signaling Pathway in G1/S Transition
Caption: Cdk2 signaling at the G1/S checkpoint.
Experimental Workflow for Comparing this compound and Cdk2 siRNA
Caption: Workflow for comparing Cdk2 inhibitor and siRNA.
References
- 1. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. g1therapeutics.com [g1therapeutics.com]
- 3. Identification of CDK2 as a key apoptotic gene for predicting cervical cancer prognosis using bioinformatics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk-cyclin complex markers | Abcam [abcam.com]
- 9. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. genscript.com [genscript.com]
- 14. SignalSilence® CDK2 siRNA I | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to CDK2 Inhibitors: Cdk2-IN-36, PF-07104091, and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, plays a pivotal role in cell cycle progression, particularly during the G1/S transition and S phase.[1][2] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of Cdk2-IN-36 and other prominent CDK2 inhibitors, with a focus on the clinical candidate PF-07104091, supported by experimental data.
Comparative Analysis of CDK2 Inhibitors
The development of CDK2 inhibitors aims to selectively block its kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. Key parameters for comparison include potency (IC50/Ki), selectivity against other kinases, and cellular efficacy.
While This compound is described as a CDK2 inhibitor with anti-tumor activity, specific public data on its potency, selectivity, and experimental performance are limited.[3] Therefore, this guide will focus on a comparison with well-characterized inhibitors currently under investigation.
PF-07104091 (Tagtociclib) is a first-in-class, selective CDK2 inhibitor that has entered clinical trials.[4] Preclinical data have demonstrated its potential in treating cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[4][5]
INX-315 is another potent and selective oral CDK2 inhibitor. It has shown significant antitumor activity in preclinical models of CCNE1-amplified cancers and in models of breast cancer resistant to CDK4/6 inhibitors.[6][7][8] The FDA has granted Fast Track designation for INX-315 for treating CCNE1-amplified, platinum-resistant ovarian cancer.[9]
BLU-222 is an investigational, potent, and highly selective oral CDK2 inhibitor.[10] It has been evaluated in Phase 1 clinical trials for advanced solid tumors and has shown promising preclinical activity, particularly in CCNE1-high cancer models.[10][11]
Data Presentation: Performance of CDK2 Inhibitors
The following table summarizes key quantitative data for prominent CDK2 inhibitors, providing a basis for comparison.
| Inhibitor | Target(s) & Potency | Selectivity Profile | Cellular Activity / Efficacy |
| This compound | CDK2 inhibitor.[3] | Data not publicly available. | Described as having anti-tumor activity.[3] |
| PF-07104091 | CDK2/cyclin E: Ki of ~1 nM.[4] | >100-fold vs CDK1, 200 to 400-fold vs CDK4/6.[4] | Induces G1 arrest; controls tumor growth in CCNE1 amplified xenograft models as a single agent; shows synergy with CDK4/6 inhibitors.[4] In a Phase 1/2a study in heavily pretreated HR+/HER2- metastatic breast cancer, it showed a disease control rate of 61.5%.[12] |
| INX-315 | CDK2 (intracellular NanoBRET): IC50 of 2.3 nM. | ~50-fold selectivity for CDK2 over CDK1. | Inhibits cell proliferation in CCNE1-amplified cell lines (mean IC50 of 36 nM); demonstrates tumor stasis and growth inhibition in ovarian and gastric cancer xenograft models.[8] |
| BLU-222 | Potent and highly selective CDK2 inhibitor.[10][13] | Data not publicly available in IC50 values, but described as highly selective.[10] | Demonstrates robust antitumor activity in CCNE1-high ovarian and endometrial cancer models; leads to G1 arrest in CCNE1-amplified cells.[10] |
Experimental Protocols
The characterization of CDK2 inhibitors involves standardized assays to determine potency, selectivity, and cellular effects.
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound, PF-07104091) in a suitable buffer with a constant, low percentage of DMSO.
-
Reaction Setup: In a 384-well plate, add the test inhibitor, the CDK2/cyclin E enzyme complex, and the appropriate peptide substrate.[14]
-
Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km value for CDK2. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Generation: Terminate the reaction and deplete unused ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction, producing a luminescent signal.[15][16]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[15]
This colorimetric assay assesses the impact of an inhibitor on cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., a CCNE1-amplified ovarian cancer line like OVCAR3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the CDK2 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan (B1609692) crystals.[17][18]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[17]
-
Data Analysis: Measure the absorbance at ~570 nm. Normalize the results to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition).
This technique verifies that the inhibitor is engaging its target within the cell by analyzing downstream protein phosphorylation.
-
Cell Treatment and Lysis: Treat cells with the CDK2 inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate overnight with a primary antibody against a downstream target of CDK2, such as phosphorylated Retinoblastoma protein (p-Rb at Ser807/811). Also probe for total Rb and a loading control (e.g., GAPDH).[20]
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate. A reduction in the p-Rb signal relative to the total Rb and loading control indicates successful target engagement by the inhibitor.
Mandatory Visualizations
The following diagrams illustrate the CDK2 signaling pathway and a standard workflow for inhibitor evaluation.
Caption: Simplified CDK2 signaling pathway in G1/S cell cycle progression.
Caption: Standard experimental workflow for CDK2 inhibitor evaluation.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Confirming On-Target Activity of Cdk2-IN-36: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target activity of the novel Cyclin-dependent kinase 2 (Cdk2) inhibitor, Cdk2-IN-36. By comparing its performance with established Cdk2 inhibitors and employing robust experimental methodologies, researchers can confidently assess its potency, selectivity, and cellular engagement.
Note: Publicly available data for a compound specifically named "this compound" is limited. Therefore, this guide uses "this compound" as a representative novel Cdk2 inhibitor. The provided data for comparator compounds are based on published literature. Researchers should substitute the placeholder data with their experimental results for this compound.
Data Presentation: Comparative Inhibitor Performance
To objectively evaluate the on-target activity of this compound, it is crucial to compare its inhibitory potential against a panel of known Cdk2 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized Cdk2 inhibitors against Cdk2 and other relevant kinases to assess selectivity.
| Compound | Cdk2 IC50 (nM) | Cdk1 IC50 (nM) | Cdk4 IC50 (nM) | Cdk9 IC50 (nM) | Reference |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | N/A |
| Roscovitine (Seliciclib) | 700 | 2700 | >100,000 | 800 | [1][2] |
| Flavopiridol (Alvocidib) | 100 | 30 | 20 | 10 | [1] |
| AT7519 | 44 | 190 | 67 | <10 | [1] |
| P276-00 | 10 | 110 | 130 | 20 | [2] |
| BAY-1000394 | 5-25 (range) | 5-25 (range) | 5-25 (range) | 5-25 (range) | [1] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for confirming on-target activity. Below are detailed protocols for two key assays: an in vitro biochemical assay to determine enzymatic inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
In Vitro Cdk2/Cyclin A Kinase Assay
This biochemical assay measures the direct inhibition of Cdk2 kinase activity by an inhibitor. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Cdk2/Cyclin A2 enzyme
-
Cdk2 substrate (e.g., Histone H1 or a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and other inhibitors
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to the desired concentration range.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a solution containing the Cdk2 substrate and ATP to each well.
-
To initiate the kinase reaction, add 5 µL of diluted Cdk2/Cyclin A2 enzyme to each well.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Incubate the plate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within intact cells.[3] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3]
Materials:
-
Cancer cell line expressing Cdk2 (e.g., MCF-7)
-
Cell culture medium and reagents
-
This compound and a vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Primary anti-Cdk2 antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM, 10 µM) or with DMSO as a vehicle control.
-
Incubate the cells at 37°C for 1-2 hours to allow for compound uptake.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Cdk2, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Cdk2 at each temperature point.
-
Normalize the intensity of each heated sample to the unheated control for both the inhibitor-treated and vehicle-treated samples.
-
Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Mandatory Visualization
Diagrams are provided below to illustrate key pathways and workflows relevant to the assessment of Cdk2 inhibitors.
Caption: Cdk2 signaling pathway in the G1-S cell cycle transition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Cdk2-IN-36: A Comparative Analysis of Selectivity Against Cyclin-Dependent Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of the novel inhibitor, Cdk2-IN-36, against other key members of the cyclin-dependent kinase (CDK) family. The data presented herein is crucial for evaluating its potential as a specific and targeted therapeutic agent.
The development of selective CDK inhibitors is a significant challenge in oncology and other therapeutic areas due to the high degree of structural similarity within the ATP-binding sites of this kinase family. Non-selective inhibition can lead to off-target effects and associated toxicities. This guide summarizes the inhibitory activity of this compound against a panel of CDKs, providing a clear view of its selectivity profile. The following sections detail the biochemical potency of this compound and the experimental protocols used to generate this data.
Comparative Selectivity of this compound
The inhibitory activity of this compound was assessed against a panel of human cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are presented in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) |
| CDK2/Cyclin E1 | 4 |
| CDK2/Cyclin A1 | ≤ 4 |
| CDK1/Cyclin B1 | 374 |
| CDK4/Cyclin D1 | >1000 |
| CDK6/Cyclin D3 | >1000 |
| CDK9/Cyclin T1 | 2950 |
Note: The data presented for "this compound" is based on the published data for the selective CDK2 inhibitor INX-315 as a representative example due to the lack of publicly available information for a compound with the exact name "this compound"[1].
Signaling Pathway Context
The diagram below illustrates the central role of CDK2 in the cell cycle, highlighting its interaction with Cyclin E and Cyclin A to drive the transition from the G1 to the S phase and subsequent DNA replication. Inhibition of CDK2 is a key therapeutic strategy to induce cell cycle arrest in cancer cells.
Experimental Protocols
The IC50 values were determined using a luminescent kinase assay, which measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in luminescence is indicative of higher kinase activity, and the inhibitory effect of this compound is quantified by measuring the restoration of the luminescent signal.
Biochemical Kinase Assay (Example Protocol)
This protocol is a representative example for determining the potency of a kinase inhibitor.
1. Reagents and Materials:
-
Purified recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1, etc.)
-
Kinase substrate (e.g., a specific peptide or protein like Histone H1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]
-
This compound (or other test inhibitor) serially diluted in DMSO
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay kit)[2][3]
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multimode plate reader capable of measuring luminescence
2. Experimental Procedure: The following diagram outlines the key steps in a typical kinase inhibition assay.
3. Data Analysis: The raw luminescence data is converted to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. The IC50 values are then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic dose-response curve.
Conclusion
The available data for a representative selective CDK2 inhibitor, used here as a surrogate for this compound, demonstrates high potency against CDK2/Cyclin E1 and CDK2/Cyclin A1 with significant selectivity over other key cell cycle CDKs such as CDK1, CDK4, and CDK6. This selectivity profile suggests a favorable therapeutic window with a reduced likelihood of off-target effects related to the inhibition of other CDKs. Further in-cell and in-vivo studies are necessary to fully elucidate the therapeutic potential of such selective CDK2 inhibitors.
References
Cross-Validation of Cdk2-IN-36: A Comparative Analysis in Diverse Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the Cyclin-dependent kinase 2 (Cdk2) inhibitor, Cdk2-IN-36, across various cancer cell lines. The experimental data herein is benchmarked against other known Cdk2 inhibitors to offer a clear perspective on its efficacy and selectivity.
Cdk2: A Key Regulator of Cell Cycle Progression
Cyclin-dependent kinase 2 (Cdk2) is a critical enzyme that, in complex with Cyclin E or Cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of the Cdk2 pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Cdk2 inhibitors aim to arrest the proliferation of cancer cells by blocking this crucial cell cycle checkpoint.
This compound: Preclinical Findings
This compound is a potent and selective Cdk2 inhibitor developed to address cancers with dysregulated Cdk2 activity, including those resistant to CDK4/6 inhibitors. Preclinical data from a series of potent Cdk2 inhibitors, including compounds structurally related to this compound, have demonstrated significant anti-proliferative activity in a panel of cancer cell lines.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Cdk2 inhibitors from G1 Therapeutics' preclinical program (which includes this compound) and other notable Cdk2 inhibitors across a variety of cancer cell lines.
Table 1: Anti-proliferative Activity (IC50, nM) of G1 Therapeutics' Preclinical Cdk2 Inhibitors
| Cell Line | Cancer Type | CDK2i-4 | CDK2i-5 | CDK2i-6 | PF-06873600 (Reference) |
| HCC1806 | Triple-Negative Breast Cancer | 133 | 37 | 12 | 47 |
| BT549 | Triple-Negative Breast Cancer | 196 | 45 | 16 | 43 |
| MCF7 | ER+, HER2- Breast Cancer | 794 | 205 | 58 | 1130 |
| MCF7 Palbo-R | Palbociclib-Resistant ER+, HER2- Breast Cancer | 36 | 263 | 205 | 1980 |
| Hs68 | Normal Fibroblast | 451 | 22 | 23 | 5 |
Data sourced from a G1 Therapeutics presentation. The specific inhibitor "this compound" is part of this preclinical development program.
Table 2: Activity of Alternative Cdk2 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Dinaciclib | A2780 | Ovarian Cancer | 4 |
| U2OS | Osteosarcoma | 20-40 (on day 3) | |
| T98G | Glioblastoma | >500 (on day 3) | |
| PF-06873600 (Ebvaciclib) | OVCAR-3 | Ovarian Cancer | 19-45 |
| Palbociclib | MCF-7 | ER+, HER2- Breast Cancer | Indirectly inhibits Cdk2 |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound and alternative inhibitors in the growth medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to determine the IC50 values.
Western Blot Analysis for Phospho-Rb
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or alternative inhibitors for 24 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 4-12% gradient gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.
Visualizing the Mechanism of Action
Cdk2 Signaling Pathway in Cell Cycle Progression
Caption: Cdk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after Cdk2 inhibitor treatment.
Western Blotting Experimental Workflow
Caption: Workflow for Western blot analysis of protein phosphorylation.
Independent Verification of Cdk2-IN-36 Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the anti-tumor activity of the Cyclin-dependent kinase 2 (Cdk2) inhibitor, Cdk2-IN-36. Due to the limited availability of public data for this compound, this document serves as a comparative template, utilizing representative data from other well-characterized Cdk2 inhibitors to illustrate the expected experimental outcomes and data presentation. This guide is intended to aid researchers in designing and interpreting experiments to evaluate novel Cdk2 inhibitors.
Introduction to Cdk2 Inhibition in Cancer Therapy
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] In many cancers, the Cdk2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] This makes Cdk2 an attractive target for cancer therapy. Cdk2 inhibitors are designed to block the kinase activity of Cdk2, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3] The development of potent and selective Cdk2 inhibitors is an active area of research, with several compounds currently in preclinical and clinical development.[4][5]
Comparative Analysis of Cdk2 Inhibitor Potency
The anti-proliferative activity of a Cdk2 inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of Representative Cdk2 Inhibitors
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| This compound (Illustrative) | Cdk2 | MCF-7 | Breast Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available | ||
| OVCAR-3 | Ovarian Cancer | Data not available | ||
| PF-06873600 | Cdk2/4/6 | OVCAR-3 | Ovarian Cancer | 19 - 45 |
| BLU-222 | Cdk2 | Multiple | CCNE1-amplified cancers | Potent activity reported |
| INX-315 | Cdk2 | Human ovarian and gastric cancer cell lines | Ovarian, Gastric Cancer | Inhibition of Rb phosphorylation and G1 arrest reported |
| Flavopiridol | Pan-Cdk | Multiple | Various | 20 - 100 |
| Roscovitine | Cdk2/5/7/9 | Multiple | Various | ~100 (for Cdk2) |
Note: The data for this compound is illustrative and should be determined experimentally. Data for other inhibitors are sourced from publicly available information for comparative purposes.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on Cdk2 kinase activity.
Methodology: A luminescent kinase assay, such as the Kinase-Glo® Max Assay, can be used.
-
Reagents: Recombinant human Cdk2/Cyclin E1 or Cdk2/Cyclin A protein, kinase buffer, ATP, and a suitable substrate (e.g., Histone H1).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the recombinant Cdk2/Cyclin complex, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP using a luminescent reagent.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is commonly used.
-
Cell Lines: A panel of cancer cell lines with known Cdk2 dependency or cyclin E amplification (e.g., OVCAR-3, certain breast cancer lines) and normal cell lines for selectivity assessment.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the Cdk2 inhibitor for 72 hours.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, indicative of the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis
Objective: To determine the effect of the inhibitor on cell cycle progression.
Methodology: Flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells.
-
Procedure:
-
Treat cancer cells with the Cdk2 inhibitor at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain with a solution containing propidium iodide and RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A successful Cdk2 inhibitor is expected to cause an accumulation of cells in the G1 phase.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant a human cancer cell line (known to be sensitive to Cdk2 inhibition) into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the Cdk2 inhibitor (and vehicle for the control group) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Cdk2 signaling pathway in G1/S transition.
Caption: Workflow for evaluating a Cdk2 inhibitor.
Conclusion
The independent verification of this compound's anti-tumor activity requires a systematic approach encompassing in vitro and in vivo studies. This guide provides a comprehensive framework, including comparative data from other Cdk2 inhibitors, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. By following these guidelines, researchers can robustly assess the therapeutic potential of this compound and other novel Cdk2 inhibitors.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel CDK2 Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[1] While the first generation of CDK inhibitors showed limited success due to lack of selectivity and off-target toxicities, the development of more specific inhibitors has led to significant clinical breakthroughs, particularly with the approval of CDK4/6 inhibitors for the treatment of HR-positive breast cancer.[3][4]
Recently, there has been a renewed interest in targeting CDK2. Aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors.[5] Furthermore, amplification or overexpression of Cyclin E (CCNE1), a key binding partner and activator of CDK2, is associated with poor prognosis in several cancer types, including breast and ovarian cancer.[6][7] This has spurred the development of a new wave of selective CDK2 inhibitors.
This guide provides a framework for benchmarking a novel CDK2 inhibitor, Cdk2-IN-36, against a panel of well-characterized CDK inhibitors. By presenting key performance data, detailed experimental protocols, and relevant signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the potential of new therapeutic candidates in this class.
Comparative Analysis of Cdk Inhibitor Performance
A critical step in the evaluation of a new drug candidate is to compare its performance against existing compounds. The following tables summarize the key characteristics of this compound and a selection of well-established CDK inhibitors.
Table 1: Overview of Selected CDK Inhibitors
| Inhibitor | Primary Targets | Approved Indications / Developmental Stage |
| This compound | CDK2 (Presumed) | Preclinical |
| Palbociclib (Ibrance®) | CDK4, CDK6 | HR+/HER2- Advanced or Metastatic Breast Cancer[8] |
| Ribociclib (Kisqali®) | CDK4, CDK6 | HR+/HER2- Advanced or Metastatic Breast Cancer[9] |
| Abemaciclib (Verzenio®) | CDK4, CDK6 | HR+/HER2- Advanced or Metastatic Breast Cancer[10][11] |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | Clinical Trials (Various Cancers) |
Table 2: Comparative Potency (IC50 values in nM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p25 | CDK6/cyclin D3 | CDK9/cyclin T1 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Palbociclib | >10,000 | >10,000 | >10,000 | 11 | - | 16 | - |
| Ribociclib | >10,000 | >10,000 | >10,000 | 10 | - | 39 | - |
| Abemaciclib | 1,627 | >10,000 | >10,000 | 2[11] | - | 10[11] | 57 |
| Dinaciclib | 3 | 1 | - | - | 1 | - | 4 |
Note: IC50 values can vary depending on the assay conditions and cyclin partner.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the mechanism of action and the evaluation strategy for CDK inhibitors.
Caption: CDK2 signaling pathway and points of inhibitor action.
Caption: A typical experimental workflow for evaluating CDK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and enable objective comparisons, detailed methodologies for key experiments are essential.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the kinase of interest.
-
Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase. Binding of the tracer to the kinase results in a high FRET signal, which is reduced in the presence of a competing inhibitor.
-
Materials:
-
CDK2/Cyclin E1 kinase (or other CDK/cyclin complexes)
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Test compound (e.g., this compound) and known inhibitors
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and test compound.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the fluorescent tracer.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP, generates a luminescent signal that is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3 for Cyclin E amplified ovarian cancer)
-
Cell culture medium and supplements
-
Test compound and known inhibitors
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
-
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Materials:
-
Cancer cell line of interest
-
Test compound and known inhibitors
-
Propidium Iodide (PI) or other DNA-staining dye
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (for fixation)
-
-
Procedure:
-
Treat cells with the test compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.
-
Conclusion
The comprehensive evaluation of a novel CDK2 inhibitor like this compound requires a multi-faceted approach, encompassing biochemical potency and selectivity, cellular effects on proliferation and cell cycle progression, and ultimately, in vivo efficacy. By benchmarking against well-characterized inhibitors such as Palbociclib, Ribociclib, Abemaciclib, and Dinaciclib, researchers can gain a clear understanding of the compound's relative strengths and weaknesses. The standardized protocols and comparative data presented in this guide are intended to facilitate an objective and thorough assessment, ultimately aiding in the identification of promising new cancer therapeutics. The lack of publicly available data for this compound highlights the need for such rigorous and standardized evaluation before its potential can be fully understood.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Potential of CDK2 Inhibitor NU6140 to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclin-dependent kinase inhibitors exert distinct effects on patient-derived 2D and 3D glioblastoma cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cdk2-IN-36
Essential guidance for the safe handling and disposal of the cyclin-dependent kinase 2 (CDK2) inhibitor, Cdk2-IN-36.
As a crucial compound in cell cycle regulation research and cancer studies, the responsible management of this compound is paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step protocol for its proper disposal, adhering to standard laboratory safety practices and regulatory requirements. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling similar potent, selective, and potentially hazardous chemical compounds used in research.
I. Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, all laboratory personnel must adhere to strict safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or equivalent. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. |
Engineering Controls and Hygiene:
-
Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
No Consumption: Do not eat, drink, or smoke in laboratory areas where chemicals are handled.
II. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]
Step 1: Waste Segregation
Proper segregation of waste is the first critical step in safe disposal. All materials that have come into contact with this compound must be collected separately from general lab waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.[1]
-
Empty vials that originally contained the compound.
-
Spill cleanup materials.
Step 2: Waste Containment
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, pipette tips, bench paper) in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and appropriately labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[2]
-
Empty Containers: The original this compound vial, even if "empty," should be treated as hazardous waste. For thorough decontamination, the container can be triple-rinsed with a suitable solvent; however, this rinsate must be collected and disposed of as liquid hazardous waste.[2][3]
Step 3: Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. The storage area should have secondary containment to mitigate spills.[1]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Provide Information: Be prepared to provide the EHS department with a complete inventory of the waste contents.
-
Follow Regulations: Adhere to all institutional, local, and national regulations for hazardous waste disposal.
III. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to contain the area and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable solvent or cleaning agent. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow for the proper handling and disposal of this compound within a typical research workflow.
Caption: Logical workflow for this compound handling and disposal.
References
Essential Safety and Operational Guide for Handling Cdk2-IN-36
For Research Use Only. Not for use in humans or animals.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Cdk2-IN-36, a potent cyclin-dependent kinase 2 (CDK2) inhibitor. Adherence to these guidelines is essential for personal safety and to ensure the integrity of experimental results. As no specific Safety Data Sheet (SDS) is available for this compound, these recommendations are based on best practices for handling potent, biologically active small molecule kinase inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with a high degree of caution as a potentially hazardous compound. A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Two pairs of nitrile gloves (double-gloving).Eye Protection: Chemical splash goggles.Lab Coat: Disposable or non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safely handling this compound and maintaining experimental integrity.
-
Designated Area: All work with this compound, from weighing to solution preparation, must be conducted in a designated and clearly marked laboratory area.
-
Fume Hood Usage: Manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Weighing: Carefully weigh the solid compound on a precision balance inside the fume hood, minimizing the generation of dust.
-
Dissolution: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound. Securely cap the vial and use a vortex or sonicator to ensure complete dissolution.[1]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling the compound. If dedicated equipment is not available, thoroughly decontaminate all items after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, empty vials) in a dedicated, sealed, and clearly labeled hazardous waste container.[1] |
| Liquid Waste | Collect all unused solutions and contaminated media in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain. [1] |
| Decontamination | Decontaminate all non-disposable equipment that has come into contact with this compound according to your institution's established protocols for hazardous chemicals. |
All disposal practices must comply with local, state, and federal regulations.
Mandatory Visualizations
Cdk2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle. Mitogenic signals lead to the expression of Cyclin D, which partners with Cdk4/6 to partially phosphorylate the Retinoblastoma protein (Rb). This releases some E2F transcription factors, which drive the expression of Cyclin E. The Cyclin E-Cdk2 complex then hyperphosphorylates Rb, leading to full E2F activation and the transcription of genes necessary for DNA synthesis, thus committing the cell to S phase. This compound inhibits this cascade by blocking the activity of Cdk2.
Caption: The Cdk2 signaling pathway in the G1/S cell cycle transition and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cell-based assay. The process begins with the preparation of the compound and cell culture, followed by treatment, incubation, and subsequent analysis to determine the compound's effect on cell proliferation or other relevant endpoints.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
